molecular formula C12H13NO3 B8518395 4-(3,4-Dimethoxyphenyl)-3-oxo-butyronitrile

4-(3,4-Dimethoxyphenyl)-3-oxo-butyronitrile

Cat. No. B8518395
M. Wt: 219.24 g/mol
InChI Key: FNATYAHRGMTUOB-UHFFFAOYSA-N
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Patent
US07781591B2

Procedure details

To a 1.0 L three-necked round-bottomed flask was added 50 mL of THF and the reaction mixture was cooled to −78° C. Butyl lithium (BuLi, 1.6 M, 14.4 mL, 23 mmol) was added dropwise keeping the temperature below −70° C. Acetonitrile (1.3 mL, 25 mmol) in 30 mL of THF was added dropwise to the flask amidst stirring and cooling. After 2 hours (h) of stirring, (3,4-dimethoxyphenyl)acetic acid methyl ester (2.3 g, 11 mmol) was added to the resulting white colloidal mixture in the flask. The reaction mixture was stirred for a further 2 h, followed by the addition of saturated ammonium chloride solution (NH4Cl, 75 mL) at −78° C. The organic layer was separated, dried with sodium sulfate (Na2SO4), filtered to remove the drying agent and evaporated to dryness to give the crude product. This crude product was purified by silica gel column chromatography, eluting with 30-70% ethyl acetate (EtOAc) in hexanes to yield 4-(3,4-dimethoxyphenyl)-3-oxo-butyronitrile in the form of a solidifying amber oil, 1.8 g (75%).
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6](#[N:8])[CH3:7].C[O:10][C:11](=O)[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=1.[Cl-].[NH4+]>C1COCC1>[CH3:22][O:21][C:15]1[CH:14]=[C:13]([CH2:12][C:11](=[O:10])[CH2:7][C:6]#[N:8])[CH:18]=[CH:17][C:16]=1[O:19][CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)OC)OC)=O
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
amidst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After 2 hours (h) of stirring
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the drying agent
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 30-70% ethyl acetate (EtOAc) in hexanes

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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